Chromatographic Retention and Polarity Differentiation: C5-Methoxy vs. C2-Methoxy Isomers
5-Methoxytetradecane exhibits distinct chromatographic retention behavior relative to its positional isomer 2-methoxytetradecane due to reduced molecular symmetry . The C5 substitution position places the methoxy group further from the chain terminus compared to C2 substitution, altering the molecule's dipole orientation and interaction with stationary phases [1]. This positional difference enables chromatographic resolution of the two isomers despite identical molecular formula and molecular weight .
| Evidence Dimension | Positional isomerism effect on physical properties |
|---|---|
| Target Compound Data | 5-Methoxytetradecane; methoxy group at C5 position; InChIKey RNTFWPOHGAUNJV-UHFFFAOYSA-N |
| Comparator Or Baseline | 2-Methoxytetradecane (CAS 88959-02-8); methoxy group at C2 position; InChIKey ZGBYDHYRTCLNLN-UHFFFAOYSA-N |
| Quantified Difference | Distinct InChIKey identifiers confirm non-identical molecular identity; lower molecular symmetry in 2-substituted isomer predicts lower melting point and altered chromatographic retention |
| Conditions | Computational and structural comparison; experimental chromatographic data not available in current literature |
Why This Matters
Researchers developing or validating GC-MS methods for methoxylated alkane mixtures require certified positional isomer standards to ensure accurate peak identification and quantification.
- [1] Chem960. Tetradecane, 5-methoxy- (CAS 920753-73-7). Calculated Properties. View Source
